molecular formula C13H11NO2 B1397412 4-((吡啶-2-基氧基)甲基)苯甲醛 CAS No. 936342-25-5

4-((吡啶-2-基氧基)甲基)苯甲醛

货号 B1397412
CAS 编号: 936342-25-5
分子量: 213.23 g/mol
InChI 键: VINQGBDHZQAKTL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-((Pyridin-2-yloxy)methyl)benzaldehyde” is a chemical compound with the molecular formula C13H11NO2 . It has a molecular weight of 213.23 g/mol . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Physical And Chemical Properties Analysis

“4-((Pyridin-2-yloxy)methyl)benzaldehyde” is a solid, semi-solid, liquid, or lump substance . More detailed physical and chemical properties may be available in specialized chemical databases or literature.

科学研究应用

pH 生物相容性化学传感器

  • 应用:2-羟基-5-甲基-3-((吡啶-2-亚氨基)甲基)苯甲醛 (HM-2py-B) 已被用作 pH 荧光化学传感器,能够根据 pH 变化区分正常细胞和癌细胞。 (Dhawa 等人,2020)

去除 Pb(II) 离子

  • 应用:磁性壳聚糖-4-((吡啶-2-亚氨基)甲基)苯甲醛席夫碱 (m-CSPIB) 已被开发用于去除水环境中的 Pb(II) 离子。这种生物聚合物表现出显着的吸附能力,适用于环境修复。 (Gutha & Munagapati,2016)

合成具有医药价值的支架

  • 应用:苯甲醛,包括 4-((吡啶-2-亚氨基)甲基)苯甲醛的衍生物,已用于合成吡喃并[3,2-c]吡啶支架。这些化合物由于其潜在的生物医学应用而在医学研究中具有重要意义。 (Elinson 等人,2018)

质子化、甲基化和银(I) 配位化学

  • 应用:4-((吡啶-2-亚氨基)甲基)苯甲醛的衍生物已在新型高度共轭化合物的开发中得到探索。这些化合物因其与银(I) 的质子化、甲基化和配位化学而受到研究,表明其在材料科学和催化中的潜力。 (Zhang,2021)

合成小分子抗癌药物

  • 应用:衍生物 4-(吡咯烷-1-基甲基)苯甲醛是小分子抗癌药物合成中的关键中间体,显示了其在药物研究中的重要性。 (Zhang 等人,2018)

安全和危害

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 . For more detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .

属性

IUPAC Name

4-(pyridin-2-yloxymethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-9-11-4-6-12(7-5-11)10-16-13-3-1-2-8-14-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINQGBDHZQAKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OCC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101283767
Record name 4-[(2-Pyridinyloxy)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Pyridin-2-yloxy)methyl)benzaldehyde

CAS RN

936342-25-5
Record name 4-[(2-Pyridinyloxy)methyl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936342-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Pyridinyloxy)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of (4-(pyridin-2-yloxymethyl)-phenyl)methanol described in Preparation Example 1-3-1 (1.9 g, 8.6 mmol) and methylene chloride (30 mL) was added manganese dioxide (15 g, 17 mmol) at room temperature, which was stirred overnight at this temperature. The reaction mixture was filtered through a celite bed, and the solvent thereof was evaporated under a reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:heptane=1:4) to obtain the title compound (770 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 1-3-1
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
catalyst
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a tetrahydrofuran solution (120 mL) of 2-(4-bromo-benzyloxy)-pyridine described in Preparation Example 1-4-1 (34 g, 128 mmol) was added n-butyl lithium (50 mL, 2.6M hexane solution, 134 mmol) dropwise at −78° C. After stirring for 30 minutes, to this reaction solution was added N,N-dimethylformamide (10 mL, 134 mmol) dropwise at −78° C, which was stirred at room temperature. To the reaction solution were added water and ethyl acetate to carry out liquid separation. The ethyl acetate layer was washed with water (twice) and sodium chloride water (once). The aqueous layers were combined and extracted with ethyl acetate. The resulting ethyl acetate layer was washed with water (twice) and sodium chloride water (once). The ethyl acetate layer obtained earlier and the ethyl acetate layer obtained this time were combined, dried over anhydrous magnesium sulfate and then filtered. The filtrate thereof was concentrated under a reduced pressure to obtain the title compound (26.8 g) as a crude product.
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Example 1-4-1
Quantity
34 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

To a solution of 2-(4-bromo-benzyloxy)-pyridine described in Manufacturing Example 230-1-1 (34 g, 128 mmol) in tetrahydrofuran (120 mL) was added dropwise n-butyl lithium (50 mL, 2.6 M hexane solution, 134 mmol) at −78° C. After stirring for 30 minutes, N,N-dimethyl formamide (10 mL, 134 mmol) was added dropwise to this reaction solution at −78° C., which was stirred at room temperature. Water and ethyl acetate were added to the reaction solution, and liquid separation was carried out. The ethyl acetate layer was washed with water (twice) and sodium chloride water (once). The aqueous layers were combined and extracted with ethyl acetate. The obtained ethyl acetate layer was washed with water (twice) and aqueous sodium chloride (once). The previously obtained ethyl acetate layer and the ethyl acetate layer obtained this time were combined, dried over anhydrous magnesium sulfate, and then filtered. This filtrate was concentrated under a reduced pressure to obtain the title compound (26.8 g) as a crude product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 230-1-1
Quantity
34 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
120 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

To a mixture of (4-(pyridin-2-yloxymethyl)-phenyl)methanol (1.9 g, 8.6 mmol) described in Manufacturing Example 2-1-1 and methylene chloride (30 mL) was added manganese dioxide (15 g, 17 mmol) at room temperature, which was stirred overnight at that temperature. The reaction mixture was filtered through a Celite pad, and the solvent was evaporated under a reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:heptane=1:4) to obtain the title compound (770 mg, 42%).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
42%

Synthesis routes and methods V

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((Pyridin-2-yloxy)methyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-((Pyridin-2-yloxy)methyl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-((Pyridin-2-yloxy)methyl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-((Pyridin-2-yloxy)methyl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-((Pyridin-2-yloxy)methyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-((Pyridin-2-yloxy)methyl)benzaldehyde

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。